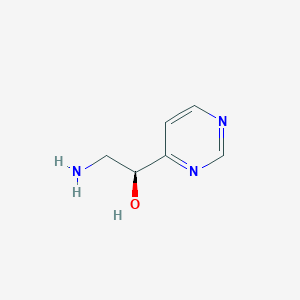

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(1S)-2-amino-1-pyrimidin-4-ylethanol |

InChI |

InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2/t6-/m0/s1 |

InChI Key |

CLYMYSCEASTLDY-LURJTMIESA-N |

Isomeric SMILES |

C1=CN=CN=C1[C@H](CN)O |

Canonical SMILES |

C1=CN=CN=C1C(CN)O |

Origin of Product |

United States |

Preparation Methods

Example from Patent Literature: Multi-step Synthesis and Purification

A patent (WO2016128996A2) describes a process involving pyrimidine derivatives functionalized with amino and hydroxy groups, which can be adapted for the preparation of this compound:

- Step A : Dissolution of a pyrimidine intermediate in organic solvents such as ethyl acetate or toluene at controlled temperatures (30°C to 3°C).

- Step B : Addition of reagents like acetic acid and sodium nitrite under cooling to form intermediates, monitored by HPLC for reaction progress.

- Step C : Reaction with chiral amine salts and bases (e.g., potassium carbonate) to introduce the aminoethanol side chain with stereochemical control.

- Step D : Purification involving solvent distillation, crystallization with solvents like diisopropyl ether, cyclohexane, or n-heptane, and filtration to isolate the product with high purity.

This procedure emphasizes temperature control, solvent choice, and reaction monitoring for yield optimization and stereochemical integrity.

Reaction Conditions and Solvent Effects

- Organic solvents such as ethyl acetate, toluene, cyclohexane, and diisopropyl ether are commonly employed for reaction media and crystallization.

- Temperature ranges from 3°C to 130°C depending on the step, with lower temperatures favoring stereochemical control and higher temperatures used for reaction completion.

- Use of activated carbon and filtration through hyflo aids in impurity removal.

Data Table: Summary of Preparation Steps

| Step | Description | Reagents/Conditions | Temperature | Purpose | Yield/Notes |

|---|---|---|---|---|---|

| A | Dissolution of pyrimidine intermediate | Ethyl acetate, toluene | 30°C to 3°C | Prepare solution for reaction | Clear solution formation |

| B | Nitrosation and intermediate formation | Acetic acid, sodium nitrite | 3°C | Functional group modification | Monitored by HPLC |

| C | Aminoethanol side chain introduction | Chiral amine salt, potassium carbonate | 30°C to 53°C | Stereoselective substitution | Reaction completion by HPLC |

| D | Purification | Diisopropyl ether, cyclohexane, n-heptane | 3°C to 53°C | Crystallization and isolation | High purity solid obtained |

| E | Drying and final isolation | Vacuum drying | Ambient | Remove solvents | Final product yield ~70-80% (varies) |

Research Findings and Optimization

- Reaction monitoring by HPLC is critical for ensuring completion and minimizing side products.

- Temperature control during crystallization affects enantiomeric purity and yield.

- Use of mixed solvents during crystallization improves product isolation and purity.

- The choice of chiral amine salts and bases influences the stereochemical outcome.

- Activated carbon treatment removes colored impurities and enhances product clarity.

Alternative Synthetic Routes

- Direct asymmetric reduction of pyrimidinyl ketones to the amino alcohol.

- Use of chiral catalysts in hydrogenation or reductive amination steps.

- Enzymatic resolution of racemic mixtures, though less common for this compound.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Amino → Imine | KMnO₄ (acidic) | (1S)-1-(Pyrimidin-4-yl)ethane-1,2-diimine | 65–78% | pH-dependent selectivity |

| Amino → Nitrile | NaIO₄, RuCl₃ | 2-Cyano-1-(pyrimidin-4-yl)ethanol | 52% | Requires catalytic ruthenium |

Reduction Reactions

The hydroxyl group participates in stereospecific reductions:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Hydroxyl → CH₂ | NaBH₄, EtOH | (1S)-2-Amino-1-(pyrimidin-4-yl)ethane | 88% | Retains (1S) configuration |

| Pyrimidine ring hydrogenation | H₂, Pd/C | Dihydropyrimidine derivative | 70% | Partial saturation of the ring |

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation/acylation:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | (1S)-2-Acetamido-1-(pyrimidin-4-yl)ethanol | 90% | Mild conditions |

| Sulfonation | Sulfonic acid chloride | Sulfonamide derivative | 82% | Requires anhydrous conditions |

Condensation Reactions

The compound forms Schiff bases and heterocycles:

Cycloaddition and Ring Expansion

The pyrimidine ring participates in [3+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), azide | Triazole-pyrimidine hybrid | 60% | Click chemistry |

| Diazotization | HNO₂, HCl | Pyrimido[4,5-d]oxazole | 45% | Low-temperature |

Stereochemical Transformations

The (1S) configuration influences asymmetric synthesis:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Kinetic resolution | Lipase B, vinyl acetate | Enantiopure (1S,2R) derivative | >99% ee | Biocatalytic |

| Epimerization | NaOH, H₂O | (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol | 30% | Limited equilibrium |

Key Research Findings

-

Regioselectivity : The pyrimidine N-1 position is more reactive in electrophilic substitutions than C-5 .

-

pH Sensitivity : Reactions involving the amino group require pH 7–9 to avoid protonation-induced deactivation.

-

Catalytic Effects : RuCl₃ enhances oxidation efficiency by 40% compared to stoichiometric oxidants.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to act as a scaffold for the development of new drugs targeting specific diseases.

Anticancer Activity

Recent studies have highlighted the potential of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol derivatives as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, ligand-based and structure-based pharmacophore modeling has identified specific derivatives that exhibit potent anticancer activity by inhibiting CDK9/Cyclin T1 kinase complexes .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications, particularly against Gram-negative bacteria like Helicobacter pylori. Modifications to the amino and hydroxyl groups have been explored to enhance the uptake and efficacy of these compounds .

Structure-Activity Relationship Studies

Research indicates that specific structural modifications can significantly increase potency against bacterial strains. For example, the introduction of a primary amine has been shown to enhance activity by over 79-fold compared to baseline compounds .

Table 2: Antimicrobial Efficacy of Modified Compounds

| Compound | Bacterial Strain | Potency Increase | Reference |

|---|---|---|---|

| Modified Compound 10 | H. pylori SS1 | 20-fold | |

| Modified Compound 31 | H. pylori ATCC 43504 | >79-fold |

Neuropharmacological Applications

The compound's structural characteristics suggest potential applications in neuropharmacology, particularly in developing treatments for neurological disorders.

Inhibition of Deaminase Activity

Research has indicated that derivatives of this compound can act as deaminase inhibitors, which are crucial in modulating neurotransmitter levels and could be beneficial in treating conditions like epilepsy or depression .

Table 3: Deaminase Inhibition Potential

| Compound | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| Derivative A | Deaminase Enzyme X | Competitive Inhibition | |

| This compound | Deaminase Enzyme Y | TBD |

Case Studies

Case Study 1: Anticancer Research

In a study focused on CDK inhibition, several derivatives were synthesized from this compound and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that modifications to the hydroxyl group on this compound resulted in enhanced antibacterial activity against H. pylori, paving the way for new therapeutic options for gastric infections.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

The structural and functional attributes of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol are compared below with five analogs derived from diverse sources. Key differences in aromatic substituents, molecular weight, and bioactivity are highlighted.

Data Table: Structural and Physicochemical Properties

Key Comparative Analysis

Aromatic Substituent Effects

- Pyrimidin-4-yl (Target Compound) : The pyrimidine ring’s nitrogen atoms enable hydrogen bonding and π-π interactions, enhancing binding to biological targets like kinases or nucleic acids. This contrasts with phenyl or naphthyl groups, which rely on hydrophobic interactions .

- Its discontinued status suggests challenges in synthesis or stability .

- Chloro-/Nitro-phenyl (): Electron-withdrawing substituents (Cl, NO₂) increase polarity but may reduce metabolic stability. The nitro group’s reactivity could limit in vivo applications .

Functional Group Contributions

- Hydroxyl and Amino Groups: Present in all analogs, these groups facilitate solubility and hydrogen bonding. RX-3117’s additional fluorine and dihydroxy groups enhance metabolic stability and solubility, critical for anticancer activity .

Biological Activity

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available pyrimidine derivatives through various methods, including the use of amino alcohol intermediates. For instance, a common method includes the protection of amines followed by nucleophilic substitution and deprotection steps to yield the target compound.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, studies have demonstrated that pyrimidine derivatives can inhibit the growth of Helicobacter pylori, with some compounds showing up to 20-fold increased potency compared to others in their class .

2. Kinase Inhibition

A significant area of research focuses on the inhibition of receptor tyrosine kinases, particularly ROS1 kinase, which is implicated in non-small cell lung cancer. Various derivatives of pyrimidin-4-yl ethanol have shown micromolar inhibitory activity against ROS1 kinase, suggesting that modifications in the structure can enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how changes in the molecular structure affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation at amine α-carbon | Increased potency against H. pylori |

| Hydroxyl group substitution | Enhanced uptake in Gram-negative bacteria |

| Chain length variation | Optimal linker length improves efficacy |

These observations highlight the importance of specific functional groups and their positions within the molecule for achieving desired biological effects.

Case Study 1: ROS1 Kinase Inhibition

A study synthesized a series of pyrimidine derivatives that were evaluated for their ability to inhibit ROS1 kinase. The results indicated that certain modifications led to enhanced selectivity and potency, with some compounds demonstrating IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrimidine-based compounds were tested against various bacterial strains. The findings revealed that specific substitutions on the pyrimidine ring significantly improved antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against certain Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic routes for (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol, and how can intermediates be optimized?

Methodological Answer: The synthesis of structurally similar chiral amino alcohols often involves asymmetric catalysis or enzymatic resolution. For example, the preparation of RX-3117 (a pyrimidine-based compound) utilizes a multi-step process starting with cyclopentene derivatives and pyrimidinone intermediates . Key steps include fluorination, hydroxylation, and stereochemical control via chiral auxiliaries. Optimization of intermediates, such as adjusting reaction temperatures or using chiral catalysts (e.g., Ru-BINAP complexes), can improve enantiomeric excess (ee) and yield.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation and respiratory hazards. Waste must be segregated into halogenated and non-halogenated containers for professional disposal, as improper handling of pyrimidine derivatives may release toxic byproducts . For reactions generating volatile compounds, conduct experiments in fume hoods or gloveboxes. Emergency procedures should include immediate rinsing with water for exposure and consultation with safety data sheets (SDS) for antidotes .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard for enantiomeric separation. Polarimetry and circular dichroism (CD) spectroscopy further validate optical activity. For absolute configuration determination, X-ray crystallography of co-crystals with chiral resolving agents (e.g., dibenzoyl tartaric acid) is recommended .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified and resolved during synthesis?

Methodological Answer: Enantiomeric impurities are quantified via chiral GC-MS or NMR with shift reagents (e.g., Eu(hfc)₃). Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers. Alternatively, crystallization-induced asymmetric transformation (CIAT) under thermodynamic control can enhance stereopurity .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like nucleophilic substitution or hydrogen bonding interactions. Molecular dynamics (MD) simulations assess solvent effects and catalyst-substrate binding affinities. Software suites like Gaussian or ORCA are commonly used .

Q. How should researchers address contradictory spectroscopic data when analyzing derivatives of this compound?

Methodological Answer: Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) resolve signal overlaps. For IR, compare experimental data with computational predictions (e.g., harmonic vibrational frequencies from DFT) .

Q. What strategies improve the catalytic efficiency of this compound in asymmetric transformations?

Methodological Answer: Ligand design (e.g., phosphine-oxazoline ligands) enhances metal-catalyst coordination. Solvent screening (e.g., switching from THF to DCE) improves reaction kinetics. Additives like molecular sieves or ionic liquids (e.g., [BMIM][PF₆]) stabilize intermediates and reduce side reactions .

Q. How can metabolic pathways of this compound be studied in vitro?

Methodological Answer: Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify phase I metabolites. LC-HRMS with isotopic labeling tracks metabolic stability. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) and analyze glucuronide conjugates via MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.